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Cryptdin related sequence peptide -

Cryptdin related sequence peptide

Catalog Number: EVT-246266
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Product Introduction

Overview

Cryptdin-related sequence peptides are a family of antimicrobial peptides primarily produced by Paneth cells in the intestines of mice. These peptides, including cryptdin 4 and various cryptdin-related sequences, play a crucial role in the innate immune response, particularly in maintaining gut microbiota balance and combating pathogenic bacteria. The cryptdin-related sequence peptides are characterized by their unique amino acid compositions, including high cysteine content, which contributes to their structural stability and functional properties.

Source and Classification

Cryptdin-related sequence peptides are derived from the Paneth cells located in the intestinal epithelium of mice. Paneth cells are specialized secretory cells that contribute to gut immunity by producing antimicrobial substances. The cryptdin-related sequences are classified into two main groups based on their structural characteristics: CRS1C and CRS4C. The CRS4C group is further subdivided into subgroups based on specific amino acid sequences in their antimicrobial regions, such as CRS4C-1, CRS4C-2, and CRS4C-3 .

Molecular Structure Analysis

The molecular structure of cryptdin-related sequence peptides is notable for its high content of cysteine residues, which form disulfide bonds that stabilize the peptide structure. For example, CRS4C peptides typically contain nine cysteines arranged in a constrained pattern. This structural feature is essential for their antimicrobial activity as it influences the peptide's conformation and interaction with microbial membranes . The exact sequence and structural variations among different CRS peptides can lead to differences in their biological activity.

Chemical Reactions Analysis

Cryptdin-related sequence peptides undergo proteolytic activation to become biologically active. This activation is typically mediated by enzymes such as matrix metalloproteinase 7, which cleaves the pro-peptide forms at specific sites to release the active antimicrobial peptides. For instance, multiple potential cleavage sites have been identified within the CRS4C pro-peptides, suggesting a complex processing mechanism that may involve alternative or sequential proteolytic events . Additionally, these peptides can interact with lipopolysaccharides from bacterial membranes, modulating immune responses during infections .

Mechanism of Action

The mechanism of action of cryptdin-related sequence peptides involves direct interactions with microbial membranes leading to membrane disruption and cell lysis. These peptides exhibit broad-spectrum antimicrobial activity against various pathogens by binding to and permeabilizing bacterial membranes. The presence of basic amino acids enhances their affinity for negatively charged bacterial surfaces, facilitating penetration and disruption of membrane integrity . Furthermore, certain studies indicate that these peptides may also play a role in modulating immune responses by reducing inflammation associated with lipopolysaccharides .

Physical and Chemical Properties Analysis

Cryptdin-related sequence peptides possess distinct physical and chemical properties that contribute to their functionality:

  • Molecular Weight: Varies among different peptides but generally falls within the range typical for small antimicrobial peptides.
  • Solubility: Typically soluble in aqueous solutions due to their charged residues.
  • Stability: The presence of disulfide bonds confers stability against proteolytic degradation.
  • Antimicrobial Activity: Effective against a range of Gram-positive and Gram-negative bacteria; specific activity varies depending on the peptide structure.

Quantitative analyses have shown that concentrations of these peptides in intestinal tissues can reach levels comparable to those of classical α-defensins .

Applications

Cryptdin-related sequence peptides have significant scientific applications, particularly in the fields of immunology and microbiology. Their roles as natural antibiotics make them potential candidates for developing new therapeutic agents against antibiotic-resistant infections. Additionally, understanding their mechanisms can provide insights into gut health maintenance and disease prevention related to dysbiosis or gastrointestinal infections. Research continues to explore their potential use in clinical settings as adjunct therapies or as part of probiotic formulations aimed at enhancing gut microbiota resilience .

Molecular Characterization of CRS Peptides

Gene Architecture and Transcriptional Regulation

Cryptdin Related Sequence (CRS) peptides are encoded by a distinct gene family clustered on mouse chromosome 8 within a defensin-rich genomic region spanning ~2.4 Mb. This locus comprises 98 gene loci, including 53 active defensin genes and 22 pseudogenes, with CRS genes (e.g., Defcr-rs1, Defcr-rs4, Defcr-rs10) interspersed among canonical α-defensin (Defa) genes [7] [9]. CRS genes exhibit tissue-restricted expression: primarily in Paneth cells of the small intestine and myeloid cells (e.g., bone marrow). Notably, CRS4C mRNA shows dual localization, with a highly abundant 0.75-kb transcript in the intestine and a moderate 1.05-kb variant in bone marrow [2]. Transcriptional regulation is influenced by microbial stimuli via pattern recognition receptors (TLRs, NLRs), which activate NF-κB and MAPK pathways, though CRS-specific promoters lack conserved binding sites found in classical defensins (e.g., AP-1, OCT1) [8].

Table 1: Tissue-Specific Expression of CRS Transcripts

GeneSmall IntestineBone MarrowTranscript Size (kb)
CRS1CHighUndetectable0.75
CRS4CHighModerate0.75 (intestine), 1.05 (myeloid)
CryptdinHighUndetectable1.0

Structural Homology and Divergence from Cryptdin Defensins

CRS peptides share sequence homology with cryptdin defensins in their preprosegments (signal and propeptides), exhibiting ~92% similarity in the conserved CSE.2 region of precursor sequences [2]. However, mature CRS peptides diverge fundamentally:

  • Cysteine depletion: CRS peptides lack 4–6 canonical cysteine residues essential for disulfide bonding in defensins.
  • Proline-rich motifs: Mature CRS1C and CRS4C contain repeated Cys-Pro-X sequences absent in cryptdins [2] [8].
  • Non-defensin tertiary structure: CRS peptides do not adopt the triple-stranded β-sheet fold characteristic of α-defensins due to insufficient cysteine residues [8].Functionally, this divergence correlates with loss of membrane-disruptive antimicrobial activity. CRS peptides show no bactericidal efficacy in vitro, suggesting roles distinct from direct microbial killing [2] [9].

Table 2: Structural Comparison of CRS Peptides vs. Cryptdin Defensins

FeatureCRS PeptidesCryptdin Defensins
Cysteine count (mature)0–2 residues6 residues
Disulfide bondsAbsent3 bonds (C1-C6, C2-C4, C3-C5)
Key motifsCys-Pro-X repeatsβ-hairpin/β-sheet
Charge (pI)CationicHighly cationic
Antimicrobial activityUndetectablePotent (e.g., Crp4)

Exon-Intron Organization and Splice Variants

CRS genes exhibit a two-exon structure, mirroring mouse enteric α-defensins but contrasting with three-exon neutrophil defensins [7] [8]:

  • Exon 1: Encodes the 5’ UTR, signal peptide, and part of the anionic prosegment.
  • Exon 2: Contains the remaining prosegment, mature peptide, and 3’ UTR [2].The intron phase is conserved (phase 1 intron), preserving the reading frame between exons. Notably, no splice variants have been experimentally validated for CRS genes, despite genomic predictions of alternative isoforms. This contrasts with β-defensin loci like Spag11, which undergo tissue-specific splicing [7]. The absence of splice variants may reflect stringent regulatory requirements for Paneth cell and myeloid expression.

Promoter Elements and cis-Acting Regulatory Sequences

CRS gene promoters lack the conserved cis-elements typical of classical defensins (e.g., AP-1, GCN4 sites in Defa4 and DEFA5) [8]. Key findings include:

  • Unique duplications: The cryptdin 4 gene (Defa4), which neighbors CRS loci, contains a repeated 130-bp element upstream of its transcription start site (TSS). This element harbors putative sites for TF-IID-EIIA, cMyc-RS-1, and IgHC.2/CuE1.1 and may drive its distal ileum-specific expression [1] [3].
  • Myeloid-specific motifs: CRS4C’s bone marrow expression suggests myeloid cis-elements, though these remain uncharacterized. Potential binding sites for C/EBPα and PU.1 are predicted computationally [2].
  • Microbial responsiveness: CRS promoters likely contain NF-κB sites, as their expression is modulated by TLR ligands (e.g., LPS, flagellin) via MyD88-dependent pathways [4] [8].

Table 3: Experimentally Validated Regulatory Elements in CRS-Associated Genes

GeneRegulatory ElementLocationPutative Transcription FactorsFunction
Defa4130-bp repeat-200 bp upstreamTF-IID-EIIA, cMyc-RS-1Distal ileum specificity
CRS4CUndefinedUnknownC/EBPα, PU.1 (predicted)Myeloid expression
Defa5Conserved box-150 bp upstreamAP-1, OCT1Paneth cell baseline expression

Concluding Remarks

CRS peptides represent an evolutionarily divergent branch of the defensin superfamily with specialized gene architecture and regulatory mechanisms. Their unique structural features—particularly the loss of cysteine-stabilized folds—suggest functional roles distinct from direct microbial killing, potentially involving immunomodulation or metal ion chelation. Future studies should clarify whether CRS genes undergo adaptive evolution akin to defensins and how their promoter architectures integrate microbial signals.

Table 4: Cryptdin Related Sequence (CRS) Peptides in Mice

Gene SymbolSynonymsChromosomal LocationExpression Site
Defcr-rs1CRS1CChr 8 A2Paneth cells
Defcr-rs4CRS4CChr 8 A2Paneth cells, myeloid cells
Defcr-rs10CRS10CChr 8 A2Paneth cells
Gm15292Defa-related sequenceChr 8 A2Unknown

Properties

Product Name

Cryptdin related sequence peptide

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